molecular formula C13H21NO3 B12781926 9-Angeloylplatynecine CAS No. 94132-25-9

9-Angeloylplatynecine

Cat. No.: B12781926
CAS No.: 94132-25-9
M. Wt: 239.31 g/mol
InChI Key: FOWFFDPFIJUTGG-YHTXKQJMSA-N
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Description

9-Angeloylplatynecine is a saturated pyrrolizidine alkaloid (PA) esterified with an angeloyl group at the C-9 position of the necine base (platynecine). It is primarily isolated from Senecio macedonicus, a Balkan endemic plant in the Asteraceae family . Structurally, it belongs to the open-chain diester PAs, characterized by a saturated necine base, which distinguishes it from hepatotoxic unsaturated PAs like retronecine esters. Its molecular formula is $ \text{C}{13}\text{H}{21}\text{NO}_3 $, with a molecular weight of 239.31 g/mol .

Properties

CAS No.

94132-25-9

Molecular Formula

C13H21NO3

Molecular Weight

239.31 g/mol

IUPAC Name

[(1S,7R,8R)-7-hydroxy-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl (Z)-2-methylbut-2-enoate

InChI

InChI=1S/C13H21NO3/c1-3-9(2)13(16)17-8-10-4-6-14-7-5-11(15)12(10)14/h3,10-12,15H,4-8H2,1-2H3/b9-3-/t10-,11-,12-/m1/s1

InChI Key

FOWFFDPFIJUTGG-YHTXKQJMSA-N

Isomeric SMILES

C/C=C(/C)\C(=O)OC[C@H]1CCN2[C@H]1[C@@H](CC2)O

Canonical SMILES

CC=C(C)C(=O)OCC1CCN2C1C(CC2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for 9-Angeloylplatynecine are not well-documented, likely due to its specialized nature and limited commercial demand. the production would involve large-scale esterification processes, similar to those used in laboratory synthesis, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

9-Angeloylplatynecine can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of N-oxides, which are common derivatives of pyrrolizidine alkaloids.

    Reduction: Reduction reactions can convert the ester group into an alcohol group.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different ester derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: N-oxides of 9-Angeloylplatynecine.

    Reduction: Alcohol derivatives of 9-Angeloylplatynecine.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

9-Angeloylplatynecine has been studied for its biological activities, particularly its cytotoxic properties . Research has focused on its potential use in cancer therapy due to its ability to inhibit cell proliferation. Additionally, its presence in certain plants has made it a subject of interest in the study of plant alkaloids and their ecological roles.

Mechanism of Action

The mechanism of action of 9-Angeloylplatynecine involves its interaction with cellular components, leading to cytotoxic effects. It is believed to interfere with DNA synthesis and repair, causing cell cycle arrest and apoptosis. The exact molecular targets and pathways are still under investigation, but its ability to form DNA adducts is a key factor in its biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers: 7-Angeloylplatynecine
  • Positional Isomerism: 7-Angeloylplatynecine differs by esterification at the C-7 position instead of C-8. This minor structural variation impacts chromatographic behavior and bioactivity.
  • Analytical Differentiation: Liquid chromatography-mass spectrometry (LC-MS) reveals distinct retention times and fragmentation patterns. For example, 9-angeloylplatynecine and 7-angeloylplatynecine share the same molecular weight but produce diagnostic ions (e.g., m/z 138 and 122 for the necine base) with varying intensities due to ester positioning .
  • Biological Activity: Both isomers lack toxicity in normal mouse spleen lymphocytes (<250 ng/mL) but differ in immunomodulatory effects. 9-Angeloylplatynecine stimulates unstimulated lymphocytes, while 7-angeloylplatynecine’s activity remains uncharacterized in the provided data .
Diangeloylated Analog: 7,9-Diangeloylplatynecine
  • Structure: This compound features angeloyl groups at both C-7 and C-9, increasing molecular weight to $ \text{C}{16}\text{H}{25}\text{NO}_5 $ (311.38 g/mol).
  • Spectral Data : The $ ^1\text{H} $ NMR spectrum confirms dual esterification, with characteristic signals for angelate protons (e.g., δ 5.8–6.2 ppm for vinyl protons). Mass spectrometry shows a base peak at m/z 322 ([M+1]$^+$) and fragments at m/z 221 (loss of one angeloyl group) .
Sarracine and Neosarracine
  • Structural Features : These unsaturated PAs contain a retronecine base (unsaturated necine) esterified with angeloyl or tiglyl groups. Sarracine and neosarracine are epimers at C-8 .
  • Toxicity Profile: Unlike 9-angeloylplatynecine, sarracine/neosarracine mixtures exhibit moderate cytotoxicity at higher doses (>200 ng/mL in myeloma cells).
Planchonelline and Fuchsiasenecionine
  • Isomeric Complexity : Planchonelline and fuchsiasenecionine are structural analogs identified in Senecio species. LC-MS studies group them as isomers with 9-angeloylplatynecine due to similar m/z 124 and 142 fragments, but their exact ester positions (e.g., C-7 vs. C-9) remain unresolved .

Key Findings :

  • Saturated PAs (e.g., 9-angeloylplatynecine) are less cytotoxic than unsaturated analogs (e.g., sarracine) due to the absence of genotoxic pyrrolic metabolites .
  • Ester position (C-7 vs. C-9) influences target cell specificity. For example, 9-angeloylplatynecine’s selective stimulation of normal lymphocytes suggests receptor-binding preferences distinct from sarracine .

Analytical and Pharmacokinetic Data

Table 2. Chromatographic and Spectral Properties

Compound Retention Time (LC-MS) Key MS Fragments (m/z) $ ^1\text{H} $ NMR Signals (δ, ppm)
9-Angeloylplatynecine Not reported 138, 122, 95, 82 Angeloyl vinyl protons: 5.8–6.2
7-Angeloylplatynecine Similar to isomer 138, 122, 95, 82 Ester protons shifted due to C-7 substitution
7,9-Diangeloylplatynecine Longer retention 322 ([M+1]$^+$), 221, 138 Dual angeloyl signals

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